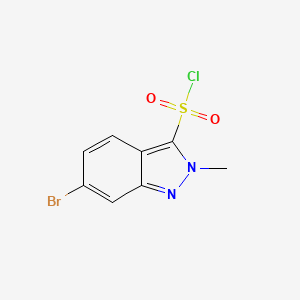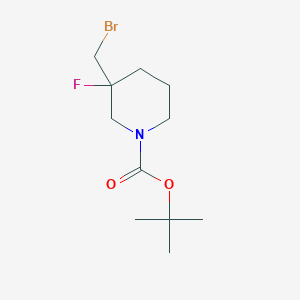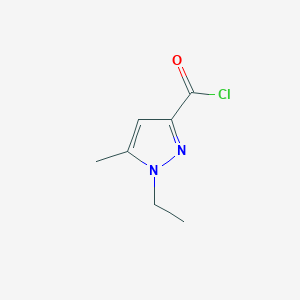
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Descripción general
Descripción
“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is a chemical compound with the molecular formula C8H6BrClN2O2S . It has an average mass of 309.567 Da and a monoisotopic mass of 307.902191 Da .
Synthesis Analysis
The synthesis of 2H-indazoles, which includes “6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride”, often involves copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds . This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Davis-Beirut Reaction and Heterocyclic Compound Synthesis
One pivotal application of compounds similar to "6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride" is demonstrated through the Davis-Beirut reaction, which facilitates the synthesis of N1,N2-disubstituted-1H-indazolones from 3-alkoxy-2H-indazoles using a variety of electrophiles, including sulfonyl chlorides. This process underscores the versatility of indazole derivatives in synthesizing diverse heterocyclic compounds that could serve as valuable intermediates in pharmaceutical chemistry (Conrad et al., 2011).
Electrochemical Radical-Radical Cross-Coupling
Another significant application is the electrochemical radical-radical cross-coupling between sodium sulfinates and 2H-indazoles, leading to the synthesis of 3-sulfonylated 2H-indazole derivatives. This metal- and redox-reagent-free approach highlights the potential of using electrochemical methods to achieve direct radical-radical coupling, providing a green synthetic pathway for the production of sulfonylated heteroaromatic compounds (Kim, H. Kim, & K. Oh, 2020).
Regioselective C-H Sulfonylation
The regioselective C-H sulfonylation of 2H-indazoles via electrosynthesis represents another critical application, offering a transition metal and external oxidant-free method for modifying biologically significant indazole derivatives. This technique enables the synthesis of sulfonylated indazole derivatives with a broad spectrum of functional groups, showcasing the adaptability of electrochemical processes in organic synthesis (Mahanty, D. Maiti, & S. De Sarkar, 2020).
Synthesis of Sulfonyl Chlorides
Additionally, the synthesis of sulfonyl chlorides from phenylboronic esters via selective lithiation showcases the utility of sulfonyl chloride derivatives in preparing sulfonamides for cross-coupling reactions. This methodology provides a novel route for the generation of compounds that can act as carbohydrate binders or be used in palladium-catalyzed cross-couplings, indicating the broader applicability of sulfonyl chloride derivatives in synthetic organic chemistry (Vedsø, Olesen, & Hoeg-Jensen, 2004).
Anticancer Evaluation
Moreover, the synthesis and in vitro anticancer evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole highlight the biological relevance of sulfonyl-substituted heterocycles. Such compounds exhibit moderate activity against various cancer cell lines, reinforcing the importance of sulfonyl chloride derivatives in medicinal chemistry and drug design (Salinas-Torres et al., 2022).
Safety And Hazards
“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-bromo-2-methylindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZBZOTIHWXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240266 | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
CAS RN |
1363380-61-3 | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)



